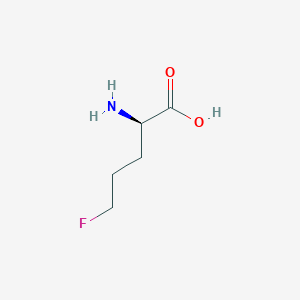
2-Formyl-N,N-dimethylbenzamide
Descripción general
Descripción
“2-Formyl-N,N-dimethylbenzamide” is a chemical compound used in various fields of research and industry due to its notable physical and chemical properties. It has a CAS Number of 252957-95-2 and a molecular weight of 177.2 .
Synthesis Analysis
The synthesis of formamides, such as “2-Formyl-N,N-dimethylbenzamide”, can be efficiently achieved by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts . An inorganic ligand-supported chromium (III) catalyst, (NH 4) 3 [CrMo 6 O 18 (OH) 6 ], has shown excellent activity and selectivity in this process . Various primary amines and secondary amines are successfully transformed into the corresponding formamides under mild conditions .
Molecular Structure Analysis
The molecular structure of “2-Formyl-N,N-dimethylbenzamide” is represented by the formula C10H11NO2 . The InChI code for this compound is 1S/C10H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 .
Chemical Reactions Analysis
Formamides are key chemical feedstock for the manufacture of valuable heterocycles, bioactive molecules, and pharmaceuticals . They are also widely used as solvents and softeners in industrial synthesis and processing . In addition, formamides are used as versatile intermediates for Leuckart and Vilsmeier–Haack reactions, and especially in the synthesis of formamidines and isocyanates .
Physical And Chemical Properties Analysis
“2-Formyl-N,N-dimethylbenzamide” is an oil at room temperature . The compound’s molecular weight is 177.2 .
Aplicaciones Científicas De Investigación
Oxidation and Kinetic Studies
2-Formyl-N,N-dimethylbenzamide, through its derivatives like N,N-dimethylbenzamides, has been studied for oxidation processes. Oxidation of N,N-dimethylbenzamides to N-formyl-N-methylbenzamides using a cytochrome P450 mono-oxygenase model system shows that this reaction is independent of the substituent in the aryl ring of the benzamide group. It is subject to a kinetic deuterium isotope effect, indicating a mechanism involving direct hydrogen atom abstraction from the substrate (Iley et al., 1990).
Microsomal Demethylation
The metabolism of N,N-dimethylbenzamides by rat liver microsomes results in the formation of N-methylbenzamides and formaldehyde. This process involves an intermediate N-hydroxymethyl-N-methylbenzamide, suggesting a mechanism where the benzamide undergoes direct hydrogen atom abstraction to form a carbon-centered radical (Constantino et al., 1992).
Hydration Studies
Infrared spectral studies of hydrated N,N-dimethylbenzamide in dioxane-water mixtures have revealed insights into the molecular structure of hydrated amides. This involves identifying mono- and dihydrated amides at the carbonyl oxygen, providing valuable information on the equilibrium constants at ambient temperature (Kobayashi & Matsushita, 1990).
Tautomerism and Spectroscopy
Ring-chain tautomerism in N-methyl- and N-(substituted phenyl)-2-formylbenzamides has been investigated using IR and NMR spectroscopy. This research provides insights into the tautomeric pair synthesis and the predominant cyclic tautomer in various conditions (Bowden et al., 1998).
Synthesis Improvement Approaches
Improved synthesis methods for derivatives of 2-Formyl-N,N-dimethylbenzamide, like 2-amino-5-cyano-N,3-dimethylbenzamide, have been developed. These methods use thionyl chloride instead of phosgene, leading to better yields and investigating influences of various factors on the reaction (Xue, 2013).
Chemistry and Synthetic Utility
Studies on N,N-dimethylbenzamide and its dimethyl acetals have shown their reaction with vicinal cis-diols to form cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. These findings are significant for understanding the protective groups for vicinal diols and for selective benzoylation and acetylation processes (Hanessian & Moralioglu, 1972).
NMR Studies and Rotational Barriers
Carbon-13 NMR spectra of para-substituted N,N-dimethylbenzamides have been extensively studied, providing crucial information on the barriers to rotation about the CN bond in these compounds. This research aids in understanding the chemical shifts and rotational dynamics in N,N-dimethylbenzamides (Jones & Wilkins, 1978).
Amide Rotation Investigation
Investigations into the barriers to amide rotation in 2-mercapto-N,N-dialkylbenzamides have shown that the intramolecular hydrogen bond has a minimal influence on the measured barriers. This research provides insights into the dynamics of amide rotation in substituted benzamides (Gryff-Keller & Szczeciński, 1985).
Synthetic Utility in Organic Chemistry
The reactions of N,N-dimethylbenzamide derivatives with various organic compounds have been studied, revealing their utility in synthesizing α-dimethylaminobenzylidene derivatives and heterocyclic compounds. This research is crucial for understanding the synthetic applications of these compounds in organic chemistry (Mukaiyama & Yamaguchi, 1966).
Safety And Hazards
The safety information available indicates that “2-Formyl-N,N-dimethylbenzamide” has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-formyl-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKRXIQFLGENKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305649 | |
| Record name | 2-Formyl-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-N,N-dimethylbenzamide | |
CAS RN |
252957-95-2 | |
| Record name | 2-Formyl-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252957-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formyl-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401305649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-formyl-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


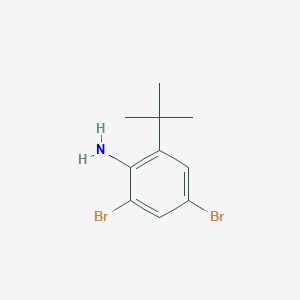
![[Bis-(2-hydroxy-ethyl)-amino]-acetonitrile](/img/structure/B1339256.png)
![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)

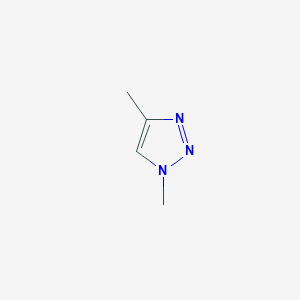
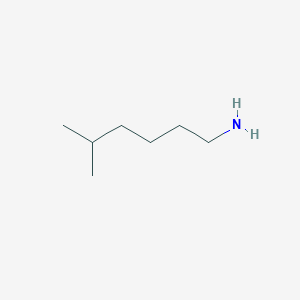

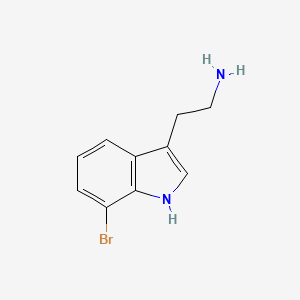

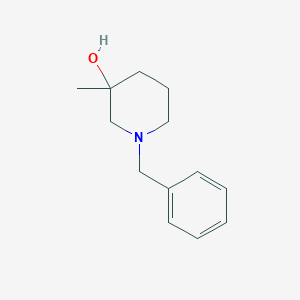

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)
